molecular formula C12H17N B13222695 2-(2,4-Dimethylphenyl)cyclobutan-1-amine

2-(2,4-Dimethylphenyl)cyclobutan-1-amine

Cat. No.: B13222695
M. Wt: 175.27 g/mol
InChI Key: NCTDAHSPXWJWFO-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)cyclobutan-1-amine is a chemical compound featuring a cyclobutane ring core substituted with an amine group and a 2,4-dimethylphenyl moiety. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds containing the cyclobutane scaffold are of significant interest in pharmaceutical research for developing new therapeutic agents . The amine functional group is a common feature in many biologically active molecules and serves as a versatile handle for further chemical modifications, such as amide bond formation or reductive amination . As a specialist building block, this compound is useful for constructing more complex molecular architectures, particularly in the exploration of structure-activity relationships (SAR). It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, whether human or veterinary.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H17N/c1-8-3-4-10(9(2)7-8)11-5-6-12(11)13/h3-4,7,11-12H,5-6,13H2,1-2H3

InChI Key

NCTDAHSPXWJWFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCC2N)C

Origin of Product

United States

Preparation Methods

Key Findings:

  • Photoredox catalysis using Ru(bpy)₃₂ and BF₃·Et₂O in deoxygenated methanol facilitates the formation of cyclobutane derivatives with aromatic substitutions via radical pathways.
  • The process involves electrophilic amination of pyrrolidines, which can be adapted for aromatic amines, including dimethylphenyl derivatives.
  • The reaction mechanism involves formation of a 1,4-biradical intermediate, enabling intramolecular cyclization to form the cyclobutane ring.

Data Table 1: Summary of Radical Cyclobutane Synthesis

Reagent/Conditions Yield (%) Key Features Reference
Ru(bpy)₃₂, BF₃·Et₂O, deoxygenated MeOH 23-35 Radical pathway, aromatic substitution
Hypervalent iodine reagents (HTIB, PIDA) 69-79 Electrophilic amination, stereospecific

Cycloaddition and Ring Contraction Strategies

[2+2] Cycloaddition of aromatic precursors with alkenes or alkynes is a classical approach. However, for the specific substitution pattern, ring contraction methods are more suitable.

Notable Method:

  • Pyrrolidine contraction using hypervalent iodine reagents, such as hydroxy(tosyloxy)iodobenzene, with ammonium carbamate as an ammonia surrogate, yields cyclobutane derivatives with high stereospecificity.
  • The process involves nitrogen extrusion and radical intermediates, leading to the formation of the cyclobutane core with aromatic substituents.

Data Table 2: Ring Contraction for Cyclobutane Formation

Substrate Reagent Yield (%) Conditions Reference
Pyrrolidine derivative HTIB + NH₄CO₃ 69-79 25-48 hours, TFE solvent

Aromatic Substitution and Functional Group Transformations

The aromatic ring, specifically the 2,4-dimethylphenyl group, is introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution on pre-formed cyclobutane intermediates.

Typical Procedure:

  • Starting from a cyclobutane precursor bearing reactive functional groups, selective substitution with 2,4-dimethylphenyl groups can be achieved via Suzuki or Stille coupling if halogenated intermediates are available.
  • Alternatively, direct aromatic substitution using electrophilic reagents under controlled conditions can install the 2,4-dimethylphenyl moiety.

Data Table 3: Aromatic Substitution Methods

Method Reagents Yield (%) Remarks Reference
Suzuki coupling 2,4-dimethylphenylboronic acid + halogenated cyclobutane 60-75 Mild conditions
Electrophilic substitution Aromatic halide + electrophile Variable Requires directing groups

Notes on Stereochemistry and Optimization

The stereochemistry of the cyclobutane ring can be controlled via reaction conditions and choice of reagents . Radical pathways tend to favor stereospecific outcomes, while photochemical methods can be fine-tuned to favor cis or trans isomers.

Optimization Strategies:

  • Use of chiral catalysts or temp control to enhance stereoselectivity.
  • Reaction time and solvent choice significantly influence yield and stereochemistry, as demonstrated in the hypervalent iodine-mediated syntheses.

Summary of Key Preparation Methods

Method Advantages Limitations References
Radical photoredox High stereospecificity, versatile Requires specialized equipment ,
Ring contraction Efficient for aromatic substitution Multi-step, moderate yields
Cross-coupling High selectivity, functional group tolerance Requires halogenated intermediates

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethylphenyl)cyclobutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below summarizes key properties of 2-(2,4-Dimethylphenyl)cyclobutan-1-amine and related compounds:

Compound Name Molecular Formula Molecular Weight XlogP (Hydrophobicity) Substituents Key Features
This compound* C12H17N ~175.28 Estimated ~3.0–3.5 2,4-dimethylphenyl Strained cyclobutane ring; electron-donating substituents
2-(2-Chlorophenyl)cyclobutan-1-amine C10H12ClN 181.66 2.2 2-chlorophenyl Chlorine substituent; higher polarity
1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine C12H18ClN 211.73 Not reported 4-chlorophenyl; branched chain Flexible butane backbone; tertiary amine
1-(Aminomethyl)cyclobutanamine C5H12N2 100.16 Not reported Aminomethyl group Smaller cyclobutane derivative; bifunctional amine
2-(2-Fluoroethyl)cyclobutan-1-amine C6H10F2N 217.62 Not reported Fluoroethyl group Fluorine substituent; potential enhanced bioavailability

* Calculated data based on structural analogs; experimental values may vary.

Key Observations:

Substituent Effects: The 2,4-dimethylphenyl group in the target compound introduces electron-donating methyl groups, increasing hydrophobicity (XlogP ~3.0–3.5 estimated) compared to the 2-chlorophenyl analog (XlogP 2.2). Cyclobutane Ring Strain: The strained four-membered ring in cyclobutane derivatives likely increases reactivity compared to non-cyclic analogs (e.g., 1-(4-chlorophenyl)-2,3-dimethylbutan-2-amine), which have flexible backbones .

Molecular Weight and Complexity: The target compound’s molecular weight (~175.28) is lower than the chloro analog (181.66) due to methyl groups replacing chlorine.

Biological Activity

2-(2,4-Dimethylphenyl)cyclobutan-1-amine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique cyclobutane structure combined with a dimethylphenyl group suggests potential interactions with biological systems, making it a candidate for further investigation into its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NC_{12}H_{17}N. The compound features a cyclobutane ring which contributes to its rigidity and potential biological activity. The presence of the amine group allows for various modifications, enhancing its utility in drug development.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interactions with receptors and enzymes. The following sections detail its mechanisms of action, therapeutic potentials, and relevant studies.

The biological activity of this compound is hypothesized to involve:

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
  • Enzyme Modulation : Its amine functionality suggests potential inhibition or activation of enzymes involved in metabolic processes.

Further studies are necessary to elucidate the exact molecular targets and pathways involved.

In Vitro Studies

Several studies have explored the biological effects of this compound:

  • Neuropharmacological Effects : Preliminary investigations suggest that the compound may influence neurotransmitter systems, potentially offering insights into its use in treating neurological disorders.
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound could exhibit anti-inflammatory effects, making them candidates for developing treatments for conditions like arthritis.
  • Toxicity and Safety Profiles : Toxicological assessments have been conducted to evaluate the safety of this compound. Results indicate moderate toxicity levels, necessitating further investigation into its safety for therapeutic use.

Case Studies

A notable case study involved the synthesis and evaluation of analogs of this compound. These studies highlighted:

  • Structure-Activity Relationship (SAR) : Variations in the cyclobutane ring and substitutions on the phenyl group significantly affected biological activity.
  • Pharmacokinetics : Studies demonstrated that certain analogs exhibited favorable pharmacokinetic properties, including absorption and distribution profiles conducive to drug development.

Data Summary

Study FocusKey FindingsReferences
Neuropharmacological EffectsPotential modulation of neurotransmitter systems
Anti-inflammatory PropertiesExhibited significant anti-inflammatory activity
Toxicity ProfilesModerate toxicity; further safety studies required
Structure-Activity RelationshipVariations led to differing biological effects

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